molecular formula C14H21N B13286392 N-Butyl-6-methyl-2,3-dihydro-1H-inden-1-amine

N-Butyl-6-methyl-2,3-dihydro-1H-inden-1-amine

Cat. No.: B13286392
M. Wt: 203.32 g/mol
InChI Key: PHQKDRFGVLJDFJ-UHFFFAOYSA-N
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Description

N-Butyl-6-methyl-2,3-dihydro-1H-inden-1-amine is a chemical compound that belongs to the class of amines It features a unique structure with a butyl group attached to the nitrogen atom and a methyl group on the indene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-6-methyl-2,3-dihydro-1H-inden-1-amine typically involves the following steps:

    Formation of the Indene Ring: The indene ring can be synthesized through a series of reactions starting from simple aromatic compounds. For example, the cyclization of 2-phenylbutadiene can yield indene.

    Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Amination: The final step involves the introduction of the butylamine group. This can be achieved through nucleophilic substitution reactions where the indene derivative reacts with butylamine under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-6-methyl-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.

    Substitution: The amine group can participate in substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or secondary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-Butyl-6-methyl-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including its role as a building block for drug development.

    Material Science: It can be used in the development of novel materials with specific properties.

    Biological Studies: Researchers investigate its interactions with biological systems to understand its potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-Butyl-6-methyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Butyl-2,3-dihydro-1H-inden-1-amine: Lacks the methyl group on the indene ring.

    6-Methyl-2,3-dihydro-1H-inden-1-amine: Lacks the butyl group on the nitrogen atom.

    N-Butyl-1H-indene-1-amine: Lacks the dihydro modification on the indene ring.

Uniqueness

N-Butyl-6-methyl-2,3-dihydro-1H-inden-1-amine is unique due to the presence of both the butyl and methyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups may provide distinct properties compared to its analogs.

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

N-butyl-6-methyl-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C14H21N/c1-3-4-9-15-14-8-7-12-6-5-11(2)10-13(12)14/h5-6,10,14-15H,3-4,7-9H2,1-2H3

InChI Key

PHQKDRFGVLJDFJ-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1CCC2=C1C=C(C=C2)C

Origin of Product

United States

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